molecular formula C11H12BrFO2 B13040447 1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene

1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene

Cat. No.: B13040447
M. Wt: 275.11 g/mol
InChI Key: ABOGAHUUYMVLBK-UHFFFAOYSA-N
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Description

1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C11H12BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, along with a cyclobutoxy substituent. It is a versatile chemical used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common method includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Methoxylation: Introduction of a methoxy group (-OCH3) to the benzene ring.

    Cyclobutoxylation: Attachment of a cyclobutoxy group (-OC4H7) to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process typically includes:

    Controlled temperature and pressure: To optimize reaction rates and product formation.

    Use of catalysts: To enhance reaction efficiency.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: Where one substituent is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced to form new products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of new aromatic compounds with different substituents.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-3-methoxybenzene
  • 1-Bromo-3-fluoro-2-methoxybenzene
  • 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

Uniqueness

1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

1-bromo-5-cyclobutyloxy-2-fluoro-3-methoxybenzene

InChI

InChI=1S/C11H12BrFO2/c1-14-10-6-8(5-9(12)11(10)13)15-7-3-2-4-7/h5-7H,2-4H2,1H3

InChI Key

ABOGAHUUYMVLBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)OC2CCC2)Br)F

Origin of Product

United States

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